

Comparative toxicity profile of Fenfangjine G and related alkaloids

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Compound of Interest

Compound Name: Fenfangjine G

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A Comparative Toxicity Profile of **Fenfangjine G** and Related Bisbenzylisoquinoline Alkaloids

This guide provides a comparative overview of the toxicity profiles of the bisbenzylisoquinoline alkaloids **Fenfangjine G**, Tetrandrine, and Fangchinoline. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available experimental data.

Executive Summary

Bisbenzylisoquinoline alkaloids, a class of natural products primarily isolated from plants of the Menispermaceae family, are known for their diverse pharmacological activities. Tetrandrine and Fangchinoline, major constituents of the traditional Chinese medicine *Stephania tetrandra*, have been extensively studied for their anti-inflammatory, anti-tumor, and multidrug resistance-reversing properties. However, their clinical application has been hampered by concerns regarding their toxicity. This guide synthesizes the available preclinical toxicity data for Tetrandrine and Fangchinoline to provide a comparative perspective.

Important Note on **Fenfangjine G:** Despite a comprehensive search of scientific literature, no publically available in vivo or in vitro toxicity data for **Fenfangjine G** could be identified. Therefore, a direct comparison of its toxicity profile with Tetrandrine and Fangchinoline is not possible at this time. This guide presents the available chemical information for **Fenfangjine G** alongside the detailed toxicity data for the other two related alkaloids.

Chemical and Physical Properties

A basic comparison of the chemical properties of the three alkaloids is presented below.

Property	Fenfangjine G	Tetrandrine	Fangchinoline
Molecular Formula	C ₂₂ H ₂₇ NO ₈	C ₃₈ H ₄₂ N ₂ O ₆	C ₃₇ H ₄₀ N ₂ O ₆
Molecular Weight	433.5 g/mol	622.7 g/mol	608.7 g/mol
Source	Stephania tetrandra	Stephania tetrandra	Stephania tetrandra
Structure	Protoberberine Alkaloid	Bisbenzylisoquinoline Alkaloid	Bisbenzylisoquinoline Alkaloid

Toxicity Profile of Tetrandrine

Tetrandrine has been the subject of numerous toxicological studies, revealing a dose-dependent toxicity profile that primarily affects the liver, lungs, and kidneys.^[1] Its clinical use is limited due to these toxic side effects.^{[1][2]}

In Vivo Toxicity Data

An acute toxicity study in female BALB/c mice established the median lethal dose (LD50) of intravenously administered Tetrandrine.^{[1][3]} Sub-chronic toxicity has also been evaluated, identifying a no-observed-adverse-effect-level (NOAEL).^{[1][3]}

Parameter	Value	Species	Route of Administration	Study Type	Reference
LD ₅₀	444.67 ± 35.76 mg/kg	BALB/c Mice	Intravenous	Acute	^{[1][3]}
NOAEL	90 mg/kg/day	BALB/c Mice	Intravenous	14-Day Sub-chronic	^{[1][3]}
LOAEL	150 mg/kg/day	BALB/c Mice	Intravenous	14-Day Sub-chronic	^{[1][3]}

At the LOAEL of 150 mg/kg, transient toxicity to the liver, lungs, and kidneys was observed, which was reversible upon withdrawal of the compound.[1][3]

In Vitro Cytotoxicity Data

Tetrandrine has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and exposure duration.

Cell Line	Cancer Type	IC ₅₀ (μM)	Exposure Time	Reference
HL-7702 (Normal)	Human Liver	44.25 ± 0.21	Not Specified	
MCF7	Breast Cancer	21.76	24 h	
MDA-MB-231	Breast Cancer	8.76	24 h	
SUM-149	Breast Cancer	15.3 ± 4.1	96 h	
SUM-159	Breast Cancer	24.3 ± 2.1	96 h	

Toxicity Profile of Fangchinoline

Fangchinoline is structurally similar to Tetrandrine and also exhibits a range of biological activities, including neuroprotective and anti-tumor effects. According to the Globally Harmonized System (GHS) of classification, it is considered harmful if swallowed.

In Vitro Cytotoxicity Data

Fangchinoline has shown cytotoxicity against cancer cells, with a notable difference in potency compared to normal cells.

Cell Line	Cell Type	IC ₅₀ (μM)	Reference
HET-1A (Normal)	Human Esophageal Epithelial	8.93	
EC1	Esophageal Squamous Cell Carcinoma	3.042	
ECA109	Esophageal Squamous Cell Carcinoma	1.294	
Kyse450	Esophageal Squamous Cell Carcinoma	2.471	
Kyse150	Esophageal Squamous Cell Carcinoma	2.22	
MRC-5	Human Lung Fibroblast	CC ₅₀ : 12.40	

Toxicity Profile of Fenfangjine G

As of the date of this guide, there is no publicly available toxicological data for **Fenfangjine G**. Further research is required to determine its safety profile.

Experimental Protocols

Acute and Sub-chronic In Vivo Toxicity Assessment of Tetrandrine[1][3]

- Animal Model: Female BALB/c mice.
- Acute Toxicity (LD₅₀ Determination):
 - Mice were administered a single intravenous dose of Tetrandrine at concentrations of 20, 100, 180, 260, and 340 mg/kg.

- The median lethal dose (LD₅₀) was calculated using Dixon's up-and-down method.
- Animals were observed for 14 days for clinical symptoms and mortality.
- At the end of the study, body weight, serum biochemistry, and organ histology were examined.
- Sub-chronic Toxicity (14-Day Study):
 - Mice were intravenously administered Tetrandrine daily for 14 consecutive days at doses of 30, 90, and 150 mg/kg.
 - A control group received the vehicle.
 - Clinical symptoms, mortality, and body weight were monitored throughout the study.
 - At the end of the 14-day period, and after a 1-week recovery period, serum biochemistry, organ weight, and histopathology of major organs were evaluated.

In Vitro Cytotoxicity Assay (MTT Assay)

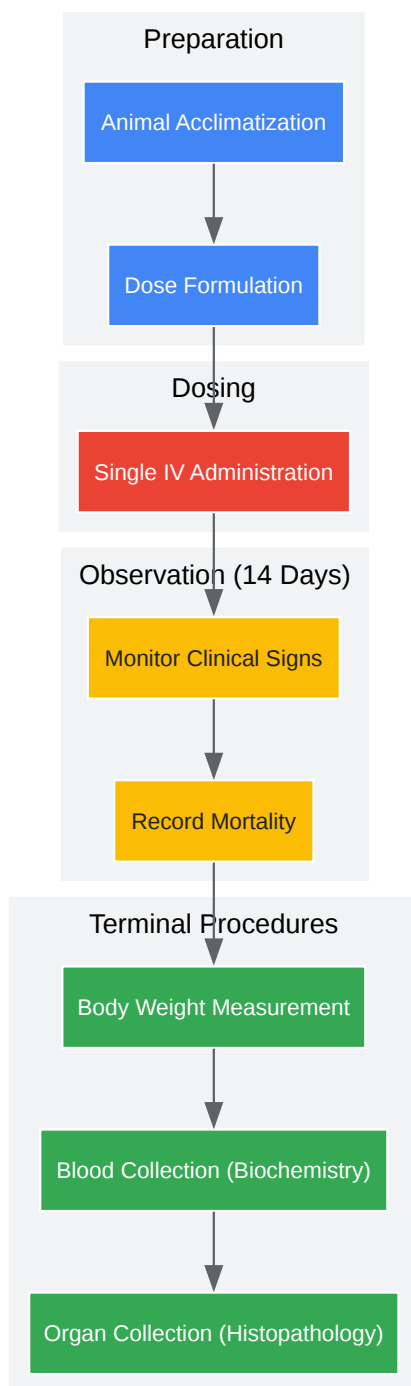
- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
- General Procedure:
 - Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compound (e.g., Tetrandrine or Fangchinoline) for a specified duration (e.g., 24, 48, or 72 hours).
 - After the treatment period, the medium is removed, and MTT solution is added to each well.
 - The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

- A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The IC_{50} value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

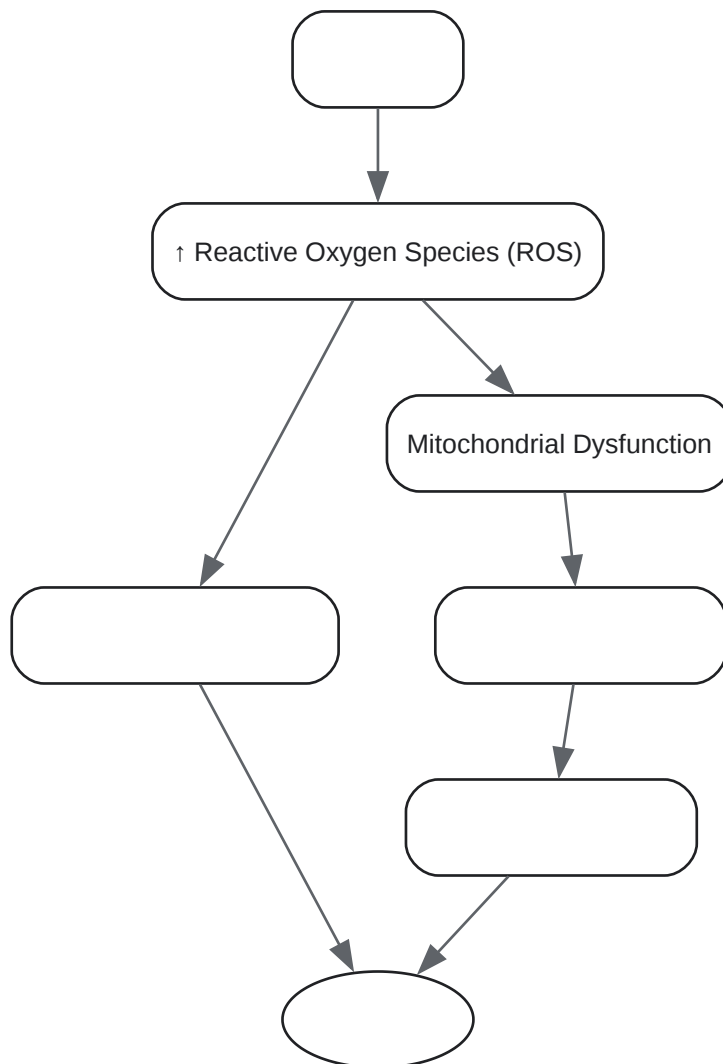
Visualizations

Experimental Workflow for In Vivo Acute Toxicity Study

Workflow for In Vivo Acute Toxicity Assessment



Simplified Pathway of Tetrandrine-Induced Apoptosis



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